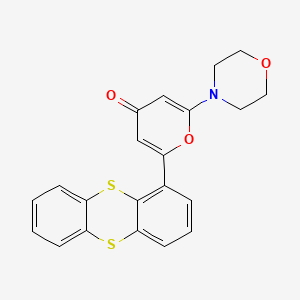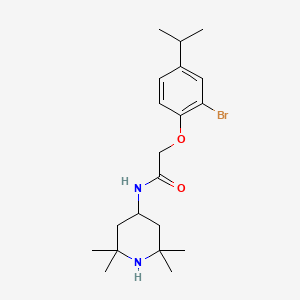
VU0134992
描述
VU 0134992 is a chemical compound known for its role as a selective blocker of the inward rectifier potassium channel Kir4.1. This compound has garnered significant attention in scientific research due to its specificity and effectiveness in modulating potassium channels, which are crucial for various physiological processes .
科学研究应用
VU 0134992 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the properties and functions of potassium channels.
Biology: Helps in understanding the role of potassium channels in cellular physiology.
Medicine: Potential therapeutic applications in conditions related to potassium channel dysfunction, such as epilepsy and cardiac arrhythmias.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
作用机制
VU 0134992 exerts its effects by selectively blocking the Kir4.1 potassium channel. This channel is involved in maintaining the resting membrane potential and regulating potassium ion flow in cells. By inhibiting Kir4.1, VU 0134992 can modulate cellular excitability and ion homeostasis. The compound binds to the pore region of the channel, preventing potassium ions from passing through .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of VU 0134992 involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the core structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.
Functionalization: Introduction of functional groups that are essential for the activity of the compound. This may involve halogenation, alkylation, or acylation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
While specific industrial production methods for VU 0134992 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification techniques.
化学反应分析
Types of Reactions
VU 0134992 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
相似化合物的比较
Similar Compounds
VU 0240551: Another Kir4.1 blocker with different selectivity and potency.
ML133: A blocker of Kir2.1 channels, used for comparative studies.
Tertiapin-Q: A peptide inhibitor of Kir1.1 and Kir3.1 channels.
Uniqueness
VU 0134992 is unique due to its high selectivity for the Kir4.1 channel over other potassium channels. This specificity makes it a valuable tool for studying the physiological and pathological roles of Kir4.1 without affecting other potassium channels .
属性
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BrN2O2/c1-13(2)14-7-8-17(16(21)9-14)25-12-18(24)22-15-10-19(3,4)23-20(5,6)11-15/h7-9,13,15,23H,10-12H2,1-6H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTDLWFVHQYRDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NC2CC(NC(C2)(C)C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of VU0134992?
A: this compound inhibits Kir4.1 channels by physically blocking the channel pore. [, , ] This blockage prevents potassium ions from flowing through the channel, disrupting the normal electrical activity of the cell. Specifically, this compound interacts with glutamate 158 and isoleucine 159, two critical residues lining the Kir4.1 channel pore. []
Q2: How does inhibiting Kir4.1 with this compound affect renal function?
A: Kir4.1 channels play a crucial role in potassium recycling and maintaining the negative membrane potential in renal cells, which is essential for sodium reabsorption. Inhibition of Kir4.1 by this compound disrupts this process, leading to decreased sodium reabsorption and consequently, diuresis (increased urine production), natriuresis (increased sodium excretion), and kaliuresis (increased potassium excretion). [, ]
Q3: What is the significance of this compound's effect on Kir4.1/5.1 heteromeric channels?
A: While this compound shows greater selectivity for Kir4.1 homomers, its ability to inhibit Kir4.1/5.1 heteromers is noteworthy. These heteromers are predominantly expressed in the distal convoluted tubule of the kidney and are involved in potassium sensing, blood pressure regulation, and sodium reabsorption via the sodium-chloride cotransporter NCC. [] Inhibition of Kir4.1/5.1 presents a potential therapeutic avenue for managing edema and hypertension. [, , ]
Q4: What are the implications of this compound for future research?
A: this compound represents a valuable tool compound for further investigating the physiological roles of Kir4.1 channels, particularly in the context of renal function and blood pressure control. Its diuretic, natriuretic, and kaliuretic effects suggest potential therapeutic applications for managing hypertension and edema, particularly in cases where loop diuretic resistance has developed. [, ] Furthermore, its selectivity profile and known mechanism of action provide a foundation for developing more potent and specific Kir4.1 inhibitors. []
- Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound.
- Contribution of inwardly rectifying K+ channel 4.1 of supraoptic astrocytes to the regulation of vasopressin neuronal activity by hypotonicity.
- Development of Distal Nephron Diuretics Targeting Heteromeric Kir4.1/5.1 Potassium Channels.
- Next-generation inward rectifier potassium channel modulators: Discovery and molecular pharmacology.
- Role of Basolateral Kir4.1/Kir5.1 Channel in the Regulation of Electrolyte Balance and ENaC Activity in the Cortical Collecting Duct.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Amino-5,6,7,8-tetrahydro-5-oxo-8-(beta-D-ribofuranosyl)pyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1683968.png)
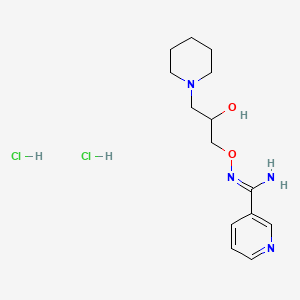
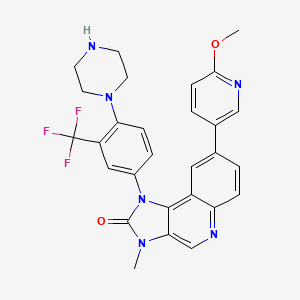

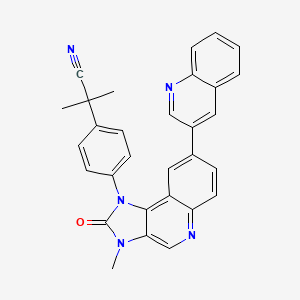

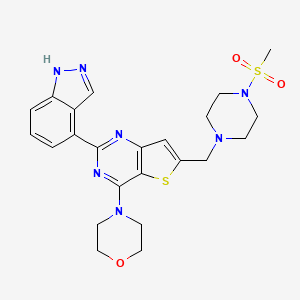
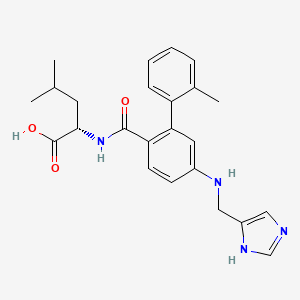

![2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B1683984.png)
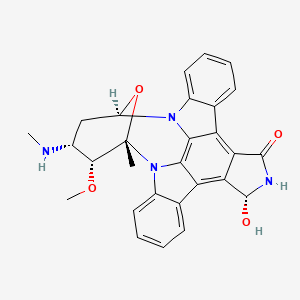
![(5-(2-((2R,6S)-2,6-dimethylmorpholino)-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)-2-methoxyphenyl)methanol](/img/structure/B1683987.png)
